An In-depth Technical Guide to 2-Butylpyrazole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Butylpyrazole-3-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Butylpyrazole-3-carbaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and drug development. We will delve into its chemical identity, synthetic pathways, physicochemical properties, and its role as a versatile building block for novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Chemical Identity and CAS Number
A crucial first step in characterizing any chemical compound is the assignment of a unique Chemical Abstracts Service (CAS) number. A specific CAS number for 2-Butylpyrazole-3-carbaldehyde is not readily found in major chemical databases. This suggests that it may be a novel or less common derivative. However, the parent compound, 1H-Pyrazole-3-carbaldehyde , is well-documented with the following identifier:
For the purpose of this guide, we will focus on the synthesis and properties of the N-butylated derivative, extrapolating from the known chemistry of its parent compound and related N-alkylated pyrazoles. The lack of a specific CAS number highlights an opportunity for novel synthesis and characterization in this chemical space.
Physicochemical Properties
The properties of 2-Butylpyrazole-3-carbaldehyde can be predicted based on its structure and comparison with the parent compound, pyrazole-3-carboxaldehyde.
| Property | Value (Predicted/Inferred) | Source/Justification |
| Molecular Formula | C₈H₁₂N₂O | Deduced from structure |
| Molecular Weight | 152.19 g/mol | Calculated from formula |
| Appearance | Colorless to pale yellow solid or oil | Based on similar compounds[4] |
| Boiling Point | >300 °C (Predicted) | Higher than the parent compound due to the butyl group[2] |
| Melting Point | Lower than the parent compound (149-153 °C) | The N-butyl group may disrupt crystal packing[2] |
| Solubility | Soluble in common organic solvents (DMSO, DMF, alcohols) | Typical for similar organic molecules[5] |
Synthesis of 2-Butylpyrazole-3-carbaldehyde
The synthesis of 2-Butylpyrazole-3-carbaldehyde can be approached through a logical, two-step process starting from a commercially available precursor. The causality behind this synthetic strategy is to first introduce the butyl group onto the pyrazole ring, followed by the installation of the aldehyde functionality.
Synthetic Workflow Overview
Caption: Proposed two-step synthesis of 2-Butylpyrazole-3-carbaldehyde.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 1-Butyl-1H-pyrazole
-
Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Expert Insight: The use of a strong base like NaH is crucial for the deprotonation of the pyrazole nitrogen, forming the nucleophilic pyrazolide anion. Anhydrous conditions are essential to prevent quenching of the base.
-
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Alkylation: Cool the mixture back to 0 °C and add n-butyl bromide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Trustworthiness: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.
-
-
Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 1-Butyl-1H-pyrazole.
Part 2: Synthesis of 2-Butylpyrazole-3-carbaldehyde (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles.[6][7]
-
Vilsmeier Reagent Formation: In a separate flask under an inert atmosphere, add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to anhydrous DMF (3.0 eq.) at 0 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Expert Insight: The Vilsmeier reagent, a chloroiminium salt, is the electrophile in this reaction. Its pre-formation is critical for efficient formylation.
-
-
Formylation: To the pre-formed Vilsmeier reagent, add a solution of 1-Butyl-1H-pyrazole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Reaction: After the addition, heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Trustworthiness: Monitoring by TLC is essential to determine the completion of the reaction.
-
-
Hydrolysis: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until it is alkaline.
-
Work-up and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude material by column chromatography to yield 2-Butylpyrazole-3-carbaldehyde.
Applications in Drug Discovery
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[8][9] The aldehyde functionality at the 3-position of 2-Butylpyrazole-3-carbaldehyde serves as a versatile chemical handle for the synthesis of a diverse range of derivatives.
Role as a Synthetic Intermediate
Caption: Synthetic utility of 2-Butylpyrazole-3-carbaldehyde.
Potential Therapeutic Targets
Derivatives of pyrazole-3-carbaldehyde have shown a wide range of biological activities, suggesting that novel compounds derived from the 2-butyl analog could be explored for:
-
Antimicrobial and Antifungal Agents: The pyrazole nucleus is a common feature in many antimicrobial compounds.[5][10]
-
Anti-inflammatory Agents: Some pyrazole derivatives are known to act as inhibitors of enzymes like COX-2.[7][11]
-
Anticancer Agents: The structural motif can be incorporated into molecules designed to target various pathways involved in cancer progression.[8][11]
-
Enzyme Inhibitors: It is a key intermediate for potent inhibitors of enzymes such as D-amino acid oxidase (DAO).[2][4]
Analytical Characterization
The identity and purity of synthesized 2-Butylpyrazole-3-carbaldehyde would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the position of the butyl group and the aldehyde functionality.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde group.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
While a dedicated CAS number for 2-Butylpyrazole-3-carbaldehyde is not prominently available, its synthesis is readily achievable through established organic chemistry methodologies. Its structure, based on the privileged pyrazole scaffold and featuring a reactive aldehyde group, makes it a highly valuable building block for the synthesis of novel compounds with significant potential in drug discovery. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the therapeutic applications of this and related compounds.
References
-
PubChem. 1H-pyrazole-3-carbaldehyde. [Link]
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
Journal of Pharmaceutical and Scientific Innovation. Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
-
ResearchGate. (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
ARKIVOC. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
ResearchGate. (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Link]
-
National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
PubChem. 3-Butyloxirane-2-carbaldehyde. [Link]
- Google Patents. WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.
-
MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
-
National Center for Biotechnology Information. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. [Link]
Sources
- 1. 3920-50-1|Pyrazole-3-carboxaldehyde|BLD Pharm [bldpharm.com]
- 2. 2H-PYRAZOLE-3-CARBALDEHYDE | 3920-50-1 [chemicalbook.com]
- 3. 1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2H-PYRAZOLE-3-CARBALDEHYDE CAS#: 3920-50-1 [amp.chemicalbook.com]
- 5. jpsionline.com [jpsionline.com]
- 6. researchgate.net [researchgate.net]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
